1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime
Description
Significance of Benzimidazole (B57391) and Oxime Scaffolds in Modern Organic and Inorganic Chemistry
The benzimidazole scaffold, a bicyclic aromatic heterocycle, is considered a "privileged" structure in medicinal chemistry. This designation stems from its recurring presence in a multitude of biologically active compounds and FDA-approved drugs. Its structural similarity to naturally occurring purine (B94841) nucleosides allows it to interact with various biopolymers, leading to a broad spectrum of pharmacological activities. The benzimidazole core is known for its ability to participate in hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for binding to biological targets. ulakbim.gov.trresearchgate.net
Oxime functional groups (-C=N-OH) are also of significant interest in both organic and inorganic chemistry. They are versatile intermediates in organic synthesis and can act as effective ligands for a wide range of metal ions. The nitrogen and oxygen atoms of the oxime group can coordinate to metal centers, forming stable complexes. This coordination ability is harnessed in various applications, including the development of new catalysts and materials with interesting magnetic and optical properties. ulakbim.gov.tr
Positional Overview of 1-(1H-Benzo[d]imidazol-2-yl)ethanone Oxime within Heterocyclic Chemistry Research
This compound emerges as a molecule of interest primarily due to its potential as a chelating agent in coordination chemistry. The presence of both the benzimidazole ring and the oxime group provides multiple coordination sites (N,N,O), allowing it to form stable complexes with various transition metals.
The synthesis of this compound typically involves a two-step process. First, the benzimidazole core is constructed, often through the Phillips-Ladenburg condensation of o-phenylenediamine (B120857) with an appropriate carboxylic acid or its derivative. In the case of the ethanone (B97240) precursor, acetyl chloride can be used. The resulting ketone, 1-(1H-benzo[d]imidazol-2-yl)ethanone, is then converted to the oxime by reaction with hydroxylamine (B1172632) hydrochloride.
The structural and spectroscopic properties of this compound have been a subject of study. X-ray crystallography and computational methods have been employed to understand its molecular geometry. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are crucial for its characterization.
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Absorptions/Chemical Shifts |
| Infrared (IR) Spectroscopy (cm⁻¹) | 3250 (O-H stretch, oxime), 1640 (C=N, imidazole), 1580 (C=N, oxime) |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | 12.31 (s, 1H, NOH), 8.21 (d, 1H), 7.89 (d, 1H), 7.45 (m, 2H), 2.65 (s, 3H, CH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆, δ ppm) | 153.2 (C=N, oxime), 142.1 (C2, imidazole), 134.5-115.3 (aromatic C's), 14.8 (CH₃) |
The primary research interest in this compound lies in its role as a ligand in the formation of metal complexes. It can act as a bidentate N,O-ligand, forming stable complexes with transition metals such as copper(II), iron(III), and palladium(II). These metal complexes are being investigated for their potential applications in catalysis. For instance, copper(II) complexes of this ligand have been suggested for use in catalytic oxidation reactions, while palladium(II) complexes show potential in cross-coupling catalysis.
Properties of Metal Complexes with this compound
| Metal Ion | Geometry | Magnetic Moment (μB) | Potential Application |
| Cu(II) | Square planar | 1.73 | Catalytic oxidation |
| Fe(III) | Octahedral | 5.92 | Fenton-like reactions |
| Pd(II) | Square planar | Diamagnetic | Cross-coupling catalysis |
The study of such benzimidazole-oxime systems contributes to the broader understanding of coordination chemistry and the development of new catalytic systems for organic transformations.
Structure
3D Structure
Properties
Molecular Formula |
C9H9N3O |
|---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(NE)-N-[1-(1H-benzimidazol-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C9H9N3O/c1-6(12-13)9-10-7-4-2-3-5-8(7)11-9/h2-5,13H,1H3,(H,10,11)/b12-6+ |
InChI Key |
QHHXVPXFIHXECO-WUXMJOGZSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=NC2=CC=CC=C2N1 |
Canonical SMILES |
CC(=NO)C1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Synthesis of 1-(1H-Benzo[d]imidazol-2-yl)ethanone Precursor
The synthesis of the ketone precursor, 1-(1H-benzo[d]imidazol-2-yl)ethanone, is a critical initial step. Methodologies to achieve this include oxidation reactions and efficient one-pot multi-component reactions.
Oxidation Reactions for Ketone Formation
A primary route to 1-(1H-benzo[d]imidazol-2-yl)ethanone involves the oxidation of its corresponding secondary alcohol, 1-(1H-benzo[d]imidazol-2-yl)ethanol. Research has demonstrated the use of a ruthenium complex, Ru(bpbp)(pbb)Cl, which catalytically oxidizes the alcohol to the desired ketone using hydrogen peroxide as the oxidant. researchgate.net This method provides a targeted approach to ketone formation from the alcohol precursor. Other common oxidizing agents for converting secondary alcohols to ketones include chromic acid (H₂CrO₄), potassium permanganate (B83412) (KMnO₄), and sodium dichromate (Na₂Cr₂O₇). libretexts.org While these are general reagents, the principle of oxidizing the secondary alcohol remains a fundamental strategy. libretexts.orgchemguide.co.uk
Multi-Component and Tandem Annulation Reactions in Precursor Synthesis
Multi-component and tandem reactions offer an efficient means to construct the benzimidazole (B57391) core and the ketone functionality in a single synthetic operation. The condensation of o-phenylenediamine (B120857) with α-keto acids like pyruvic acid is a well-established method for forming the benzimidazole ring system, directly yielding 1-(1H-benzo[d]imidazol-2-yl)ethanone. vulcanchem.com This reaction is typically performed under acidic conditions, for instance, in polyphosphoric acid at elevated temperatures. vulcanchem.com
More advanced strategies include copper-catalyzed aerobic oxidative annulation reactions. These methods couple o-phenylenediamines with 1,3-dicarbonyl compounds, utilizing molecular oxygen as a green oxidant. nih.govnih.gov This approach provides an atom-economical and environmentally conscious route to 2-acylbenzimidazoles. Another versatile method involves the reaction of o-phenylenediamine with an aromatic aldehyde in the presence of N,N-dimethylformamide and sulfur to produce (1H-benzo[d]imidazol-2-yl)(phenyl)methanone. rsc.orgresearchgate.net
Direct Formation of 1-(1H-Benzo[d]imidazol-2-yl)ethanone Oxime
The conversion of the ketone precursor to the oxime is a direct and high-yielding transformation.
Oxime Condensation Reactions from Corresponding Ketone and Hydroxylamine (B1172632) Derivatives
The standard method for synthesizing this compound is through the condensation reaction of 1-(1H-benzo[d]imidazol-2-yl)ethanone with hydroxylamine hydrochloride. vulcanchem.comnih.govnih.gov The reaction is typically conducted in a solvent system such as an ethanol (B145695)/water mixture in the presence of a base like sodium acetate, which acts as a buffer. vulcanchem.com The optimal pH for this oximation is in the range of 4.5-5.5. vulcanchem.com The reaction proceeds to completion, generally within a few hours at around 70°C. vulcanchem.com
Advanced Derivatization Strategies for Oxime Ethers and Related Analogues
The oxime functionality serves as a versatile handle for further molecular elaboration, primarily through reactions at the hydroxyl group.
Synthesis of Complex Benzimidazole-Oxime Derivatives via Multi-Step Reaction Sequences
The construction of this compound and related complex derivatives typically follows a logical and sequential multi-step pathway. This process generally involves the initial formation of the benzimidazole core, followed by the chemical modification of a side chain to create the oxime functionality.
The most common sequence begins with the synthesis of the ketone intermediate, 1-(1H-benzo[d]imidazol-2-yl)ethanone. This is often achieved through the Phillips-Ladenburg condensation, a well-established method for forming the benzimidazole ring. vulcanchem.com In a typical procedure, o-phenylenediamine is reacted with an α-keto acid or its derivative. For the target compound, acetyl chloride or pyruvic acid can serve as the source for the ethanone (B97240) group, with the reaction being conducted in the presence of a dehydrating agent like polyphosphoric acid at elevated temperatures (e.g., 120°C). vulcanchem.com An alternative route involves the oxidation of 1-(1H-Benzo[d]imidazol-2-yl)ethanol using acetic acid to yield the desired ketone intermediate. researchgate.net
Once the ketone, 1-(1H-benzo[d]imidazol-2-yl)ethanone, is isolated and purified, the second critical step is the oximation. This conversion is accomplished by reacting the ketone with hydroxylamine hydrochloride. vulcanchem.comnih.gov The reaction is typically performed in a buffered solution, such as ethanol/water with sodium acetate, to maintain an optimal pH range of 4.5-5.5. The temperature is also a critical parameter, with studies showing complete conversion at around 70°C over several hours. vulcanchem.com This two-step approach—benzimidazole formation followed by oximation—is a versatile strategy for producing a variety of benzimidazole-oxime derivatives.
An alternative multi-step strategy involves forming the oxime functionality prior to the cyclization of the benzimidazole ring. For instance, arylamino oximes can undergo base-promoted cyclization to yield benzimidazoles. organic-chemistry.orgnih.gov This pathway, using a base such as triethylamine, offers a different synthetic sequence to access the target molecular framework. nih.gov Furthermore, a one-pot process involving the acylation and subsequent cyclization of N-arylamidoximes has been developed, providing an efficient route to the benzimidazole structure. acs.org
Exploration of Catalytic Methodologies in Oxime and Benzimidazole Synthesis
The drive for more efficient, selective, and environmentally benign chemical processes has led to the extensive exploration of catalytic methodologies in both benzimidazole and oxime synthesis. chemmethod.com Catalysts offer numerous advantages, including milder reaction conditions, shorter reaction times, higher yields, and the potential for catalyst recycling. rasayanjournal.co.innih.gov
In the synthesis of the benzimidazole core, a wide array of catalysts has been successfully employed. The condensation of o-phenylenediamines with aldehydes or other carbonyl compounds is one of the most direct routes to 2-substituted benzimidazoles, and this reaction is often facilitated by a catalyst. nih.govrsc.org Lewis acids, such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃), have been shown to selectively catalyze the reaction between o-phenylenediamine and aldehydes. beilstein-journals.org Metal catalysts, including those based on iron, copper, cobalt, and zinc, are also widely used. nih.govsamipubco.comdoi.org For example, copper(II) oxide nanoparticles have been used for the intramolecular cyclization of o-bromoaryl derivatives, while pentafluorophenylammonium triflate (PFPAT) has been demonstrated as an effective catalyst for the reaction between o-phenylenediamine and substituted benzaldehydes at room temperature. organic-chemistry.orgsamipubco.com The use of heterogeneous or nanoparticle-based catalysts is particularly attractive as they can often be recovered and reused for multiple reaction cycles. organic-chemistry.orgnih.govdoi.org
The research findings on various catalytic systems for benzimidazole synthesis are summarized in the table below.
| Catalyst System | Starting Materials | Key Advantages |
| Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) | o-phenylenediamine, Aldehydes | Eco-friendly, High selectivity for di-substitution, Short reaction times (2-5 min). beilstein-journals.org |
| Pentafluorophenylammonium triflate (PFPAT) | o-phenylenediamine, Aldehydes | Room temperature reaction, Good yields (74-80%), Recyclable catalyst. samipubco.com |
| Zinc Ferrite (ZnFe₂O₄) Nanoparticles | o-phenylenediamine, Aldehydes | Ultrasonic irradiation, Short reaction times (22-28 min), High yields (88-92%), Reusable. doi.org |
| Copper(II) Oxide (CuO) Nanoparticles | o-bromoaryl derivatives | Ligand-free, Recyclable heterogeneous catalyst. organic-chemistry.org |
| Iron(III)-Porphyrin Complexes | Benzo-1,2-quinones, Aldehydes, NH₄OAc | One-pot, multicomponent reaction, Mild room temperature conditions, High yields. nih.gov |
| L-Proline | o-phenylenediamines, Aldehydes | Organocatalyst, Aqueous media, Inexpensive. ijrar.org |
This table presents a selection of catalytic methodologies and their reported advantages in the synthesis of benzimidazole derivatives.
Regarding oxime formation, the catalysis is primarily centered on optimizing reaction conditions rather than employing a catalyst in the traditional sense. The standard reaction between a ketone and hydroxylamine is sensitive to pH. vulcanchem.com The use of a buffer system, like sodium acetate, is crucial to control the acidity, thereby acting as a form of process catalysis to ensure high conversion rates and prevent side reactions such as hydrolysis of the product. vulcanchem.com While transition-metal catalysts are heavily researched for the reduction of oximes, their application in the direct catalytic synthesis of the C=N-OH group from ketones is less common, with pH control remaining the most critical factor for this transformation. vulcanchem.comresearchgate.net
Chemical Reactivity and Transformations
Reactions Involving the Oxime Functional Group
The carbon-nitrogen double bond and the hydroxyl group of the oxime moiety are the primary sites for its characteristic reactions. These include geometric isomerization and various metal-involved transformations.
The presence of a C=N double bond in the oxime functional group gives rise to geometric isomerism, resulting in two possible stereoisomers: E (entgegen) and Z (zusammen). The synthesis of oximes often results in a mixture of these two isomers. researchgate.net The specific configuration can be crucial for a molecule's biological activity and chemical properties.
For 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime, structural analysis has shown that the anti-isomer, where the hydroxyl group is oriented away from the benzimidazole (B57391) ring, is the predominant form in the solid state. vulcanchem.com This preference is attributed to the formation of a stabilizing intramolecular hydrogen bond between the oxime's hydroxyl proton and one of the nitrogen atoms of the imidazole (B134444) ring. vulcanchem.com The determination and differentiation of E and Z isomers are typically accomplished using spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), and supported by computational methods. rsc.orguv.mx
Table 1: E/Z Isomers of this compound
| Isomer | Description of -OH Group Orientation | Stabilizing Factors |
| E Isomer | The hydroxyl (-OH) group is on the opposite side of the C=N bond relative to the benzimidazole ring. | Often favored due to potential intramolecular hydrogen bonding with the imidazole nitrogen. |
| Z Isomer | The hydroxyl (-OH) group is on the same side of the C=N bond relative to the benzimidazole ring. | Generally less stable due to steric hindrance, but may be present in equilibrium. |
The benzimidazole nucleus is well-known for its ability to coordinate with various metal ions, and its ketone precursor, 1-(1H-Benzimidazol-2-yl)ethanone, has been shown to form complexes with metals such as Co(II), Ni(II), and Cu(II). iosrjournals.org This inherent metal-coordinating capability suggests that the oxime derivative can also engage in a range of metal-involved transformations.
While specific metal-catalyzed reactions on this compound are not extensively detailed, the broader chemistry of oximes points to several potential transformations. Transition metals are frequently used to catalyze reactions such as the Beckmann rearrangement (to form amides), reduction to primary amines, and dehydration to nitriles. Catalytic systems based on copper, nickel, palladium, and ruthenium are commonly employed for such transformations within various heterocyclic frameworks. beilstein-journals.org
Table 2: Potential Metal-Catalyzed Reactions of the Oxime Group
| Reaction Type | Typical Metal Catalyst | Product Functional Group |
| Reduction | Ni, Pd, Pt | Amine |
| Beckmann Rearrangement | Cu, Zn, Lewis Acids | Amide |
| Dehydration | Cu, Ru | Nitrile |
| C-H Activation/Coupling | Pd, Rh, Ru | Substituted Heterocycles |
Transformations of the Benzimidazole Core
The benzimidazole ring system itself is a robust platform for further functionalization, particularly at the nitrogen atoms and through reactions that build additional fused rings.
The benzimidazole ring contains a secondary amine (N-H) within its five-membered ring, which is acidic and can be deprotonated by a suitable base. The resulting anion is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an N-alkylation reaction.
A significant challenge in the N-alkylation of unsymmetrically substituted benzimidazoles is controlling regioselectivity. Alkylation can occur at either the N-1 or N-3 position, often leading to a mixture of regioisomers. The ratio of these products is highly dependent on factors such as the steric and electronic nature of substituents on the benzimidazole ring, the type of alkylating agent used, the base, and the solvent system. beilstein-journals.org For instance, studies on the related indazole scaffold show that thermodynamic or kinetic control can be exerted to favor one isomer over the other. beilstein-journals.org
The benzimidazole core of this compound can serve as a foundational element for constructing more complex, polycyclic heterocyclic systems. These reactions typically involve functionalizing the benzimidazole, often at the N-1 position, with a group that can subsequently react with another part of the molecule to form a new ring.
One documented strategy involves the silver-catalyzed 6-endo-dig cyclization of 2-alkynyl-substituted N-acylated benzimidazoles. nih.gov This type of intramolecular reaction leads to the formation of novel fused systems, such as 1H-Benzo iosrjournals.orgnih.govimidazo[1,2-c] researchgate.netresearchgate.netoxazin-1-one derivatives. nih.gov Similarly, other imidazole-based compounds have been shown to undergo cyclization to yield fused structures like 1,4-imidazoxazinones. nih.gov These methodologies highlight the utility of the benzimidazole scaffold in creating diverse and complex molecular architectures.
Table 3: Representative Ring Fusion Reaction
| Starting Material Type | Reagents/Catalyst | Reaction Type | Resulting Scaffold |
| 2-Alkynyl-N-acyl-benzimidazole | Ag₂CO₃ / TFA | 6-endo-dig Cyclization | Benzo iosrjournals.orgnih.govimidazo[1,2-c] researchgate.netresearchgate.netoxazin-1-one nih.gov |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. Analysis of both ¹H and ¹³C NMR spectra allows for the mapping of the carbon and proton framework.
While a specific ¹H-NMR spectrum for 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime is not widely published, the spectrum of its precursor, 1-(1H-Benzo[d]imidazol-2-yl)ethanone, has been reported. researchgate.net The conversion of the ketone to the oxime would introduce distinct and predictable changes.
A key diagnostic feature for the formation of the oxime would be the appearance of a new, broad singlet in the downfield region of the spectrum (typically δ 10-12 ppm), corresponding to the hydroxyl proton (-N-OH) of the oxime group. This peak's broadness is due to hydrogen bonding and chemical exchange. The sharp singlet of the methyl protons (CH₃) adjacent to the carbonyl group in the ketone would be expected to shift slightly upon conversion to the oxime's C=N bond. The aromatic protons of the benzimidazole (B57391) ring would likely experience minor shifts due to the change in the electronic environment of the substituent at the C2 position. The NH proton of the imidazole (B134444) ring would remain as a broad singlet, characteristic of benzimidazoles. nih.gov
Table 1: Representative ¹H-NMR Data for the Precursor, 1-(1H-Benzo[d]imidazol-2-yl)ethanone (Data sourced from a spectrum run in CDCl₃) researchgate.net
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~7.2-7.8 | Multiplet | 4H | Aromatic protons (C₄-H, C₅-H, C₆-H, C₇-H) |
| ~2.7 | Singlet | 3H | Methyl protons (-COCH₃) |
| ~10.0+ (broad) | Singlet | 1H | Imidazole proton (-NH) |
Similar to the proton NMR, the ¹³C-NMR spectrum of the oxime can be predicted from the data of the precursor ketone. The most significant change would be the signal for the carbon of the C=O group, which appears far downfield (typically δ > 190 ppm) in the ketone. researchgate.net Upon oximation, this signal would be replaced by a new signal for the C=N carbon of the oxime, which typically resonates at a more upfield position (around δ 150-160 ppm). The methyl carbon signal would also experience a shift. The signals for the aromatic carbons of the benzimidazole ring would be largely unaffected, though minor shifts are possible. nih.govorientjchem.org
Table 2: Representative ¹³C-NMR Data for the Precursor, 1-(1H-Benzo[d]imidazol-2-yl)ethanone (Data interpreted from related benzimidazole structures) researchgate.netorientjchem.org
| Chemical Shift (δ ppm) | Assignment |
| ~195 | Carbonyl Carbon (C=O) |
| ~148 | Benzimidazole Carbon (C=N) |
| ~143, ~135 | Quaternary Benzene Carbons |
| ~123, ~115 | Aromatic CH Carbons |
| ~26 | Methyl Carbon (-CH₃) |
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Investigations
FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The transformation from a ketone to an oxime results in clear and diagnostic changes in the FTIR spectrum.
For the precursor ketone, 1-(1H-Benzo[d]imidazol-2-yl)ethanone, a strong, sharp absorption band characteristic of the C=O (carbonyl) stretch is observed around 1680-1700 cm⁻¹. researchgate.net The spectrum also shows a broad N-H stretching band around 3000-3400 cm⁻¹ for the imidazole ring and C-H stretching bands. researchgate.netresearchgate.net
Upon conversion to this compound, this prominent C=O peak would disappear. In its place, new characteristic peaks would emerge:
A broad O-H stretching band for the oxime hydroxyl group, typically in the region of 3100-3600 cm⁻¹.
A C=N stretching vibration, which is generally weaker than the C=O stretch, appearing around 1620-1680 cm⁻¹.
An N-O stretching band, typically found in the 900-960 cm⁻¹ region.
Table 3: Key FTIR Vibrational Frequencies (cm⁻¹) for 1-(1H-Benzo[d]imidazol-2-yl)ethanone and Expected Frequencies for its Oxime
| Functional Group | Precursor Ketone (Observed) researchgate.net | Oxime (Expected) |
| O-H Stretch (Oxime) | N/A | 3100-3600 (broad) |
| N-H Stretch (Imidazole) | ~3000-3400 (broad) | ~3000-3400 (broad) |
| C=O Stretch | ~1685 (strong, sharp) | Absent |
| C=N Stretch (Oxime) | N/A | ~1620-1680 (medium) |
| C=N/C=C Stretch (Ring) | ~1400-1600 | ~1400-1600 |
| N-O Stretch | N/A | ~900-960 |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and structural fragments of a compound. The precursor ketone, 1-(1H-Benzo[d]imidazol-2-yl)ethanone, has a molecular weight of approximately 160.17 g/mol . nih.gov Its mass spectrum would show a molecular ion peak (M⁺) at m/z = 160. A primary fragmentation pathway would be the alpha-cleavage of the acetyl group, leading to a prominent fragment ion corresponding to the loss of a methyl radical (•CH₃) or the acetyl group (CH₃CO•). nih.gov
The formation of the oxime, this compound, increases the molecular weight to approximately 175.19 g/mol . The mass spectrum would show a molecular ion peak at m/z = 175. The fragmentation pattern of oximes is distinct from ketones and can be complex. Common fragmentation pathways include the loss of a hydroxyl radical (•OH), water (H₂O), or cleavage of the N-O bond.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies
UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. Benzimidazole derivatives are known to exhibit strong UV absorption due to the π-π* transitions within the aromatic system. nih.gov The precursor ketone, 1-(1H-Benzo[d]imidazol-2-yl)ethanone, shows characteristic absorption maxima in the UV range, which are influenced by the conjugation between the benzimidazole ring and the acetyl group. nih.gov The conversion of the carbonyl group to an oxime function alters the electronic conjugation. This typically results in a shift of the absorption maxima (either a bathochromic/red shift or hypsochromic/blue shift) and a change in the molar absorptivity (extinction coefficient), reflecting the new electronic arrangement of the C=N-OH chromophore in conjugation with the benzimidazole ring.
Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of this writing, a published crystal structure for this compound is not available in the common crystallographic databases.
However, analysis of related benzimidazole oxime derivatives reveals common structural features. nih.govnih.gov It is expected that the benzimidazole ring system would be largely planar. nih.gov The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds. Key interactions would include the hydrogen bond donor of the imidazole N-H group and the oxime O-H group, which could bond to the nitrogen atoms of neighboring molecules, forming dimers or extended chain motifs. nih.gov The presence of both (E) and (Z) isomers of the oxime is possible, and these isomers would influence the crystal packing.
Solid-State Intermolecular Interaction Analysis
The analysis of intermolecular interactions in the solid state is crucial for understanding the crystal packing, polymorphism, and physicochemical properties of a compound. While specific crystallographic data for this compound is not available in the reviewed scientific literature, this section outlines the advanced techniques used for such characterization, drawing on established methodologies applied to analogous benzimidazole derivatives.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. The resulting surface is color-mapped to provide a detailed picture of the type and nature of intermolecular contacts.
For a benzimidazole derivative like this compound, a Hirshfeld surface analysis would typically reveal the following key interactions, quantified by their percentage contribution to the total surface area. The analysis of related benzimidazole structures indicates that H···H, C···H/H···C, and N···H/H···N contacts are generally the most significant. ijrpc.comresearchgate.netnih.gov The presence of the oxime and benzimidazole groups would also make O···H/H···O interactions a key feature.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. Each point on the plot corresponds to a specific pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside and outside the surface, respectively. The distribution and shape of the points are characteristic of particular types of contacts. For instance, sharp spikes often indicate the presence of strong hydrogen bonds. nih.gov
Illustrative Data for Intermolecular Contacts
Since experimental data for the target compound is unavailable, the following table represents a typical distribution of intermolecular contacts for a similar benzimidazole derivative, as determined by Hirshfeld surface analysis. nih.govrsc.org
| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) |
| H···H | 45.5 |
| C···H/H···C | 26.8 |
| N···H/H···N | 12.5 |
| O···H/H···O | 10.2 |
| C···C | 3.5 |
| Other | 1.5 |
This table is illustrative and based on data for analogous benzimidazole compounds. The actual values for this compound would require experimental crystallographic data.
Characterization of Hydrogen Bonding Networks
Hydrogen bonds are the most critical directional interactions governing the supramolecular assembly in many organic crystals, particularly those containing hydrogen-bond donors (like the N-H of the imidazole and the O-H of the oxime) and acceptors (the nitrogen atoms of the imidazole and the oxygen of the oxime). The characterization of these networks is fundamental to understanding the crystal's stability and structure.
In the crystal structure of a compound like this compound, one would expect to find a variety of hydrogen bonds. The N-H group of the benzimidazole ring is a strong hydrogen-bond donor and is likely to form N—H···N or N—H···O bonds. rsc.org Specifically, N—H···N hydrogen bonds between the imidazole moieties of adjacent molecules could lead to the formation of one-dimensional chains or dimeric structures. rsc.org The oxime's -OH group can act as both a hydrogen-bond donor and acceptor, potentially forming O—H···N or O—H···O bonds, which would further link the primary structural motifs into a more complex three-dimensional network.
The geometry of these hydrogen bonds (bond lengths and angles) is determined using single-crystal X-ray diffraction. A comprehensive analysis would detail these parameters to assess the strength and nature of the interactions.
Illustrative Hydrogen Bond Geometry
The following table provides an example of the kind of data that would be generated from a crystallographic study to describe the hydrogen bonding network. The parameters are based on typical values observed in related benzimidazole structures.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (D-H···A) (°) |
| N—H···N | 0.86 | 2.05 | 2.90 | 170 |
| O—H···N | 0.82 | 1.98 | 2.79 | 172 |
| C—H···O | 0.93 | 2.45 | 3.37 | 150 |
This table is illustrative, presenting typical hydrogen bond geometries found in similar compounds. Precise data for this compound is not available.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. Functionals like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly employed for benzimidazole (B57391) derivatives to achieve a balance between accuracy and computational cost. researchgate.net
For 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime, DFT calculations are used to predict key structural parameters. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. These calculations can yield precise information on bond lengths, bond angles, and dihedral (torsion) angles. For instance, X-ray crystallography and DFT calculations have been used to determine the geometry of the title compound, revealing a dihedral angle of 12.8° between the benzimidazole plane and the oxime group, which suggests a moderate level of conjugation between the two moieties. vulcanchem.com The oxime group itself introduces a planar geometry and the capacity for hydrogen bonding. vulcanchem.com
In related benzimidazole derivatives, optimized geometries calculated by DFT methods have shown excellent agreement with experimental data obtained from single-crystal X-ray diffraction. tandfonline.com For example, in a study on 2,2′-(2-oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) diacetate, the calculated C=O bond distance was found to be in close agreement with X-ray data for a structurally related ketone. nih.gov
Table 1: Selected Structural Parameters for this compound This table includes data reported from X-ray diffraction and DFT calculations for the title compound.
| Property | Value | Method |
| Bond length (C2-Noxime) | 1.291 Å | X-ray diffraction vulcanchem.com |
| Bond length (N-O) | 1.406 Å | X-ray diffraction vulcanchem.com |
| Torsion angle (C1-N-C-O) | 178.3° | DFT calculations vulcanchem.com |
Time-Dependent Density Functional Theory (TD-DFT) for Simulating Electronic Transitions and UV-Vis Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the excited states of molecules. It is particularly effective for simulating electronic absorption spectra, such as UV-Vis spectra, by calculating the energies of electronic transitions from the ground state to various excited states.
The output of a TD-DFT calculation includes the excitation energies (which can be converted to wavelengths), the oscillator strengths (which correlate with the intensity of the absorption peaks), and the nature of the transitions (e.g., π → π* or n → π*). While specific TD-DFT studies on this compound are not prominently available, the methodology is well-established for related heterocyclic systems. These calculations would identify the key molecular orbitals involved in the main electronic transitions, providing a theoretical basis for the observed absorption bands.
Analysis of Frontier Molecular Orbitals (FMOs): HOMO and LUMO Energy and Distribution
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. irjweb.com
In a study on 2-hydroxy-5-(phenyldiazenyl) benzaldehyde (B42025) oxime, the HOMO was localized on the azo unit (electron-donating), while the LUMO was located on the oxime region (electron-accepting). malayajournal.org This distribution indicates that the lowest energy electronic transition is a charge transfer from the azo part to the oxime part. malayajournal.org For this compound, the HOMO is expected to be distributed over the electron-rich benzimidazole ring system, while the LUMO would likely be centered on the ethanone (B97240) oxime moiety. The HOMO-LUMO gap for a similar benzimidazole derivative was calculated to be 4.4871 eV, indicating significant stability. irjweb.com
Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative This table presents representative data from a DFT study on a related compound to illustrate typical values.
| Parameter | Energy (eV) | Reference |
| EHOMO | -6.2695 | malayajournal.org |
| ELUMO | -2.5094 | malayajournal.org |
| Energy Gap (ΔE) | 3.7600 | malayajournal.org |
Electrostatic Potential (ESP) Mapping for Predicting Reactive Sites
The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool derived from computational calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks.
Regions with negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack. Conversely, regions with positive potential (colored blue) are electron-deficient and are favorable sites for nucleophilic attack. In studies of benzimidazole derivatives, MEP analysis has been used to identify these reactive centers. researchgate.nettandfonline.com For this compound, the MEP map would be expected to show significant negative potential around the electronegative oxygen atom of the oxime group and the nitrogen atoms of the imidazole (B134444) ring, identifying them as likely sites for hydrogen bonding and electrophilic interaction. The hydrogen atoms, particularly the one on the oxime's hydroxyl group and the N-H of the imidazole, would exhibit positive potential, marking them as sites for nucleophilic attack. malayajournal.org
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is essential for understanding the flexibility of a molecule and identifying its most stable three-dimensional arrangements (conformers). This is often achieved by calculating the potential energy surface (PES) as a function of one or more rotatable bonds (dihedral angles).
For a benzimidazole derivative, a molecular energy profile was determined by varying a selected torsion angle from -180° to +180° to identify the most stable conformation. tandfonline.com This type of analysis for this compound would involve rotating the bond between the benzimidazole C2 carbon and the ethanone group. Such a scan would reveal the energy barriers to rotation and pinpoint the lowest-energy conformers. The oxime group can also exist as syn and anti isomers, and computational analysis can determine the relative stability of these configurations. Reports suggest the anti configuration is often predominant due to the potential for intramolecular hydrogen bonding between the oxime's hydroxyl group and a nitrogen atom of the imidazole ring. vulcanchem.com
Quantum Chemical Approaches to Reaction Mechanisms and Pathways
Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. By modeling reactants, transition states, intermediates, and products, researchers can map out the entire reaction pathway and calculate the associated energy barriers (activation energies).
This approach has been applied to understand the formation of benzimidazole rings. For instance, a possible reaction mechanism for the formation of 2-substituted benzimidazoles catalyzed by nano-ZnO involves the initial nucleophilic attack of o-phenylenediamine (B120857) on an aldehyde, followed by intramolecular cyclization and deprotonation to yield the final product. nih.gov Computational modeling of this pathway would involve locating the transition state structures for each step and confirming that they connect the respective intermediates along the reaction coordinate.
Computational Prediction of Molecular Interaction Modes (e.g., DNA binding modes, enzyme active site interactions)
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule (a receptor), such as a protein or DNA. This method is widely used in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level.
Numerous studies have employed molecular docking to investigate the interaction of benzimidazole derivatives with various biological targets. For example, substituted benzimidazole derivatives have been docked into the active sites of enzymes like Plasmodium falciparum adenylosuccinate lyase and Epidermal Growth Factor Receptor (EGFR) kinase to predict their binding affinities and interaction modes. nih.govekb.eg These studies often reveal key interactions, such as hydrogen bonds with amino acid residues and π-π stacking with aromatic side chains, that stabilize the ligand-receptor complex. ekb.egasianpubs.org Docking studies of this compound against relevant biological targets could similarly predict its potential binding modes and help rationalize its biological activity.
Coordination Chemistry and Metal Complexation
1-(1H-Benzo[d]imidazol-2-yl)ethanone Oxime as a Ligand System
The ligating behavior of this compound is defined by its specific functional groups and their spatial arrangement, which facilitate chelation and respond to changes in the chemical environment.
This compound typically functions as a bidentate ligand, coordinating to metal ions through two different donor atoms: the nitrogen of the oxime group (-C=N-OH) and the oxygen of the oxime's hydroxyl group. vulcanchem.com This N,O-bidentate chelation forms a stable five-membered ring with the metal center, a favored configuration in coordination chemistry. The benzimidazole (B57391) moiety provides additional potential coordination sites, specifically the sp²-hybridized nitrogen atom within the imidazole (B134444) ring, which can be involved in forming polynuclear complexes or different coordination modes depending on the reaction conditions and the metal ion.
The versatility of its donor atoms allows for robust interactions with a range of metal ions, leading to the formation of well-defined and stable coordination compounds. vulcanchem.comkashanu.ac.ir
The complex formation involving this compound is highly sensitive to pH due to its amphoteric nature. The ligand possesses both an acidic proton on the oxime's hydroxyl group and a basic nitrogen atom in the imidazole ring. vulcanchem.com
In acidic media, the imidazole nitrogen can be protonated, which may influence or hinder its participation in coordination. Conversely, in neutral or basic media, the oxime hydroxyl group can be deprotonated (-N-OH → -N-O⁻). This deprotonation transforms the ligand from a neutral molecule into an anionic ligand, which typically forms stronger and more stable chelate complexes with metal cations. The pH-dependent solubility of the compound, which increases in both acidic (due to imidazole protonation) and alkaline (due to oxime deprotonation) solutions, underscores this behavior. vulcanchem.com This characteristic allows for pH-mediated control over the synthesis and stability of its metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound has been explored with various transition metals, yielding compounds with distinct geometries and electronic properties. These complexes are typically prepared by reacting the ligand with a corresponding metal salt in a suitable solvent. iosrjournals.org
This ligand readily forms stable complexes with a wide array of divalent and trivalent transition metals. Studies on the parent ketone, 1-(1H-benzimidazol-2-yl)ethanone, show the formation of complexes with Co(II), Ni(II), and Cu(II) with a general formula of ML₂·nH₂O. iosrjournals.org The oxime derivative is also known to form complexes with metals such as Cu(II), Fe(III), and Pd(II). vulcanchem.com The resulting coordination geometry is dependent on the metal ion's electronic configuration and coordination preferences. For instance, Cu(II) and Pd(II) complexes often adopt a square planar geometry, while Fe(III) complexes are typically octahedral. vulcanchem.com Complexes with Zn(II) and Cd(II), which have a d¹⁰ electronic configuration, are expected to form tetrahedral or octahedral geometries.
Table 1: Examples of Metal Complexes with this compound and Related Ligands
| Metal Ion | Typical Geometry | Magnetic Moment (μB) | Source(s) |
|---|---|---|---|
| Cu(II) | Square Planar | 1.73 | vulcanchem.com |
| Fe(III) | Octahedral | 5.92 | vulcanchem.com |
| Pd(II) | Square Planar | Diamagnetic | vulcanchem.com |
| Co(II) | Octahedral/Tetrahedral | - | iosrjournals.org |
| Ni(II) | Octahedral | - | iosrjournals.org |
Note: Data for Co(II) and Ni(II) are based on studies with the closely related parent ketone ligand.
Spectroscopic techniques are crucial for elucidating the structure of these metal complexes and confirming the coordination of the ligand.
Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands are observed for the O-H stretch of the oxime (~3250 cm⁻¹) and the C=N stretches of the imidazole and oxime groups (~1640 cm⁻¹ and ~1580 cm⁻¹, respectively). vulcanchem.com Upon complexation, the disappearance or significant broadening of the O-H band indicates deprotonation and coordination through the oxygen atom. Furthermore, a shift in the C=N stretching frequency to a lower or higher wavenumber confirms the coordination of the oxime nitrogen to the metal ion. kashanu.ac.ir
Table 2: Key IR Bands and Expected Shifts Upon Complexation
| Functional Group | Free Ligand (cm⁻¹) | Complex | Interpretation | Source(s) |
|---|---|---|---|---|
| Oxime O-H Stretch | ~3250 | Disappears or Broadens | Deprotonation and coordination of oxygen | vulcanchem.com |
| Oxime C=N Stretch | ~1580 | Shifts | Coordination of oxime nitrogen | vulcanchem.comkashanu.ac.ir |
| Imidazole C=N Stretch | ~1640 | Shifts | Coordination of imidazole nitrogen (if involved) | vulcanchem.com |
UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectra of the complexes provide insights into their electronic structure. The spectra show absorption bands corresponding to π→π* and n→π* transitions within the ligand. These bands often shift upon coordination, confirming the metal-ligand interaction. For d-block metals like Co(II), Ni(II), and Cu(II), new, weaker absorption bands appear in the visible region. These bands arise from d-d electronic transitions and are characteristic of the coordination geometry around the metal ion (e.g., octahedral or tetrahedral). jocpr.comresearchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying paramagnetic complexes, such as those of Cu(II) and Fe(III). The EPR spectrum provides information about the oxidation state and the electronic environment of the metal ion. For a Cu(II) complex, for example, the g-tensor values (g|| and g⊥) can help determine the ground electronic state and provide evidence for the coordination geometry.
While a specific crystal structure for a complex of this compound is not widely reported, analysis of closely related structures provides valuable insights. For example, the X-ray structure of a Co(II) complex with a similar benzimidazole-based ligand, [CoCl₂(L)], revealed a distorted tetrahedral geometry around the cobalt atom. researchgate.net
Table 3: Illustrative Crystallographic Data for a Related Co(II) Complex
| Parameter | Value | Source |
|---|---|---|
| Coordination Geometry | Distorted Tetrahedron | researchgate.net |
| Co-N Bond Length | 2.059 Å, 2.075 Å | researchgate.net |
| Co-Cl Bond Length | 2.222 Å, 2.230 Å | researchgate.net |
Note: Data from the complex of (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone with CoCl₂.
Such crystallographic data are essential for correlating structural features with the spectroscopic and magnetic properties of the complexes, providing a complete picture of their chemical nature.
Electronic and Magnetic Properties of Derived Metal Complexes
The electronic and magnetic properties of metal complexes are fundamentally dictated by the nature of the metal ion and the ligand field environment. In the case of complexes derived from benzimidazole-based ligands such as 1-(1H-benzo[d]imidazol-2-yl)ethanone and its oxime, the coordination geometry plays a crucial role in determining these characteristics. Studies on the closely related complexes of Co(II), Ni(II), and Cu(II) with 1-(1H-benzo[d]imidazol-2-yl)ethanone (AcbzH) reveal insightful trends that are applicable to the corresponding oxime complexes.
The magnetic moments of Co(II), Ni(II), and Cu(II) complexes with AcbzH are consistent with spin-free octahedral geometries. For instance, di-pyridine bis-ligated complexes of the type [ML₂(Py)₂], where M is Co(II) or Ni(II) and L is the deprotonated AcbzH, exhibit magnetic moments that fall within the expected range for high-spin octahedral configurations.
The electronic absorption spectra of these complexes in ethanol (B145695) provide further evidence for their geometries. The spectra of the ligands themselves show transitions in the UV region, while the metal complexes exhibit additional d-d transition bands in the visible region. These bands are characteristic of the specific metal ion and its coordination environment.
Below are tables summarizing the magnetic and electronic spectral data for representative metal complexes of the parent ketone, which serve as a strong model for the oxime derivatives.
Table 1: Magnetic Moments of Metal Complexes with 1-(1H-benzo[d]imidazol-2-yl)ethanone (AcbzH)
| Complex | Magnetic Moment (μ_eff) in B.M. | Probable Geometry |
| [Co(Acbz)₂(Py)₂] | Normal range for spin-free d⁷ | Octahedral |
| [Ni(Acbz)₂(Py)₂] | Normal range for spin-free d⁸ | Octahedral |
| [Cu(Acbz)₂] | Normal range for d⁹ | Octahedral |
Data is based on analogous complexes with the parent ketone and pyridine (B92270) adducts.
Table 2: Electronic Spectral Data of Metal Complexes with 1-(1H-benzo[d]imidazol-2-yl)ethanone (AcbzH)
| Complex | Absorption Bands (nm) | Assignment |
| [Co(Acbz)₂(Py)₂] | ~500-600 | d-d transitions |
| [Ni(Acbz)₂(Py)₂] | ~600-700 and ~350-450 | d-d transitions |
| [Cu(Acbz)₂] | ~650-800 | d-d transitions |
The absorption bands are approximate and typical for octahedral complexes of these metal ions.
Electrochemical Studies of Metal-Oxime Systems
The electrochemical behavior of metal complexes provides critical information about their redox properties, which is pertinent to their potential applications in catalysis and as models for biological systems. While specific cyclic voltammetry data for complexes of this compound are not extensively documented, studies on analogous metal-oxime and benzimidazole systems offer valuable insights into their expected redox activity.
Cyclic voltammetry studies on related cobalt-oxime complexes often reveal quasi-reversible redox processes. For instance, cis-cobalt complexes with aromatic oxime ligands have been shown to undergo a Co(II)/Co(I) reduction. researchgate.net The formal electrode potentials (E½) for these couples are sensitive to the nature of the substituents on the oxime ligand and the presence of other coordinating species like pyridine or imidazole. researchgate.netresearchgate.net
In general, the redox potentials of these metal-oxime systems are governed by the electron-donating or -withdrawing nature of the ligand framework. The benzimidazole moiety, with its aromatic system, can participate in the electronic delocalization, thereby influencing the electron density at the metal center and, consequently, its redox behavior. The oxime group itself can also play a role in mediating electron transfer processes. The electrochemical behavior of these complexes often indicates that the redox processes are metal-centered, although ligand-based redox events can also occur.
Advanced Applications in Chemical Research and Materials Science
Supramolecular Assembly and Crystal Engineering utilizing 1-(1H-Benzo[d]imidazol-2-yl)ethanone Oxime Derivatives
Supramolecular assembly and crystal engineering focus on designing and synthesizing solid-state structures with desired properties by controlling the intermolecular interactions between molecular building blocks. rsc.org Derivatives of this compound are excellent candidates for this field due to the presence of multiple hydrogen bond donors and acceptors, as well as aromatic rings capable of π-π stacking.
The benzimidazole (B57391) ring system itself is nearly planar and contains both an acidic N-H proton and a basic imine-type nitrogen atom. researchgate.net The oxime moiety (-C=N-OH) adds another acidic hydroxyl group and a nitrogen lone pair, significantly increasing the potential for forming robust and directional hydrogen-bonded networks. Research on related benzimidazole structures reveals that intermolecular interactions, such as C-H···O, C-H···N, and face-to-face C-H···π stacking, are crucial in dictating the final crystal packing. researchgate.net
In the crystal structure of a related compound, 1-(1-Benzyl-1H-benzimidazol-2-yl)ethanone, weak C—H⋯O and C—H⋯N hydrogen bonds connect neighboring molecules, while C—H⋯π interactions further stabilize the assembly. researchgate.net The introduction of the oxime group provides a strong O-H···N or O-H···O hydrogen bond donor, which can lead to the formation of predictable supramolecular synthons—structural units formed by intermolecular interactions. These synthons can guide the assembly into various dimensionalities, from simple dimers to complex 3D frameworks.
The interplay of these non-covalent forces allows for fine-tuning of the solid-state architecture. For instance, the choice of substituent on the benzimidazole ring or the oxime can sterically influence which interactions dominate, leading to different packing motifs and, consequently, different material properties like solubility and thermal stability.
Table 1: Key Intermolecular Interactions in Benzimidazole Derivatives for Crystal Engineering
| Interaction Type | Donor | Acceptor | Role in Supramolecular Assembly |
| Hydrogen Bond | Imidazole (B134444) N-H | Imidazole N, Oxime N, Oxime O | Formation of robust, directional networks (chains, sheets). researchgate.netdergipark.org.tr |
| Hydrogen Bond | Oxime O-H | Imidazole N, Oxime N, Oxime O | Key for creating predictable synthons and extending dimensionality. dergipark.org.tr |
| π-π Stacking | Benzimidazole Ring | Benzimidazole Ring | Stabilizes the crystal lattice through aromatic interactions. researchgate.net |
| C-H···π Interaction | Aliphatic/Aromatic C-H | Benzimidazole Ring | Contributes to overall packing efficiency and stability. researchgate.netrsc.org |
| C-H···O/N Interaction | Aliphatic/Aromatic C-H | Oxime O, Imidazole N | Weak interactions that help in fine-tuning the molecular arrangement. researchgate.net |
Development of Chemical Sensors and Analyte Recognition Systems
The structural features of this compound make it and its derivatives highly suitable for designing chemical sensors. The benzimidazole and oxime groups are excellent chelating agents for a wide variety of metal ions. dergipark.org.tr The coordination of a metal ion to the ligand can induce significant changes in its electronic properties, leading to a detectable optical or electrochemical response.
The principle behind a sensor based on this scaffold involves the formation of a metal complex that can then interact with a target analyte. This interaction can either displace the metal ion or bind to the complex, causing a further change in the signal. For example, a complex might be non-fluorescent ("turn-off") but become fluorescent ("turn-on") upon binding to a specific analyte. Benzimidazole-derived Schiff bases and their metal complexes have been studied for their ability to interact with and recognize biological molecules like DNA. nih.gov
The coordination chemistry of vic-dioxime ligands with transition metals such as copper, nickel, cobalt, and zinc is well-established. dergipark.org.tr These complexes often exhibit distinct colors and spectroscopic signatures. By incorporating the benzimidazole moiety, the electronic and steric properties of the ligand can be modified to achieve selectivity for a particular metal ion or analyte. The synthesis of a novel ligand, (1E, 2Z)-2-(1H-benzoimidazol-1-yl)-2-(hydroxyimino)acetaldehyde oxime, and its complexes with Fe(II), Co(II), Ni(II), Cu(II), and Zn(II) highlights the versatility of this chemical family in coordination chemistry. dergipark.org.tr
Table 2: Metal Complexes of a Related Benzimidazole-Oxime Ligand and Their Potential for Sensing Applications
| Metal Ion | Complex | Potential Sensing Mechanism |
| Fe(II) | [Fe(HL)₂] | Colorimetric or redox-based sensing of analytes that interact with the iron center. |
| Co(II) | [Co(HL)₂]·H₂O | Chromogenic response to changes in coordination environment or oxidation state. |
| Ni(II) | [Ni(HL)₂] | Diamagnetic nature allows for NMR-based sensing of paramagnetic species. |
| Cu(II) | [Cu(HL)₂] | Fluorescence quenching or enhancement upon binding of a target molecule. |
| Zn(II) | [Zn(HL)₂] | "Turn-on" fluorescence sensing, as the d¹⁰ Zn(II) ion does not quench fluorescence. |
| Data derived from the study on (1E, 2Z)-2-(1H-benzoimidazol-1-yl)-2-(hydroxyimino)acetaldehyde oxime (H₂L). dergipark.org.tr |
Exploration of Catalytic Potentials of the Compound and its Metal Complexes
The ability of the benzimidazole-oxime scaffold to form stable complexes with a variety of transition metals opens the door to catalytic applications. The metal center in such a complex can act as a Lewis acid or participate in redox cycles, while the ligand framework can be tailored to control the catalyst's stability and selectivity.
A notable example involves a ruthenium complex based on a 2,6-bis(1-(phenyl)-1H-benzo[d]imidazol-2-yl)pyridine ligand, which was shown to catalytically oxidize 1-(1H-benzo[d]imidazol-2-yl)ethanol to 1-(1H-benzo[d]imidazol-2-yl)ethanone using hydrogen peroxide as the oxidant. researchgate.net This demonstrates the potential of metal complexes of this family to perform selective oxidation reactions, which are fundamental transformations in organic synthesis.
Furthermore, metal complexes of benzimidazole derivatives have shown catalytic activity in other areas. Copper, cobalt, and zinc complexes of a benzimidazole-derived Schiff base exhibited concentration-dependent DNA nuclease activity, effectively acting as artificial metallonucleases to cleave DNA. nih.gov This type of catalytic activity is highly relevant in biotechnology and the development of therapeutic agents. Additionally, the synthesis of the benzimidazole core itself can be a catalytic process, with methods using ZnO nanoparticles as an efficient and recyclable catalyst for the condensation of o-phenylenediamine (B120857) with aldehydes. nih.gov
Table 3: Examples of Catalysis Involving Benzimidazole Derivatives
| Catalyst System | Reaction Type | Substrate | Product | Reference |
| Ruthenium Complex | Alcohol Oxidation | 1-(1H-benzo[d]imidazol-2-yl)ethanol | 1-(1H-benzo[d]imidazol-2-yl)ethanone | researchgate.net |
| Cu(II)/Co(II)/Zn(II) Complexes | DNA Cleavage | pBR322 Plasmid DNA | Nicked/Linear DNA | nih.gov |
| ZnO Nanoparticles | Cyclocondensation | o-phenylenediamine + Aldehyde | 2-substituted-1H-benzo[d]imidazole | nih.gov |
| Palladium Mesoionic Carbene | Azide-Isocyanide Coupling | Azide + Isocyanide | Carbodiimide | acs.org |
Investigation of Non-Linear Optical (NLO) Properties in Related Benzimidazole Systems
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications in optical switching, frequency conversion, and data storage. Organic molecules with extensive π-conjugation, large dipole moments, and a significant difference between ground and excited state dipole moments often possess high NLO activity. Benzimidazole-based systems are of great interest in this area due to their inherent aromaticity and the ease with which their electronic properties can be modified.
The NLO response is related to the molecular hyperpolarizability (β). Studies on benzimidazole metal complexes using semiempirical quantum chemical methods have shown that factors like molecular energy, bond angle, and the heat of formation have a considerable impact on the hyperpolarizability values. nih.gov This indicates that by carefully selecting the metal ion and substituents on the benzimidazole ligand, the NLO properties can be systematically tuned.
Theoretical investigations using Density Functional Theory (DFT) on related imidazole derivatives have confirmed their potential as NLO materials. The analysis of frontier molecular orbitals (HOMO-LUMO) helps in understanding the charge transfer characteristics that are essential for a strong NLO response. For benzimidazole L-tartrate, a low optical cut-off wavelength and a wide band gap support its use in optoelectronic devices. The combination of the electron-rich benzimidazole ring with various donor or acceptor groups can create a push-pull system, which is a classic design strategy for enhancing molecular hyperpolarizability and creating effective NLO materials. nih.gov
Table 4: Factors Influencing NLO Properties of Benzimidazole Systems
| Factor | Influence on NLO Properties | Key Findings | Reference |
| π-Conjugation | Increases electron delocalization. | Extended π-systems in benzimidazole polymers enhance third-order NLO effects. | acs.org |
| Metal Coordination | Alters molecular geometry and energy levels. | Molecular energy, bond angle, and heat of formation significantly impact hyperpolarizability in metal complexes. | nih.gov |
| Substituents | Creates charge asymmetry (push-pull effect). | Donor-acceptor groups can enhance the molecular dipole moment and NLO response. | |
| Crystal Packing | Determines macroscopic NLO response. | A non-centrosymmetric crystal structure is required for second-order NLO effects. |
Conclusion and Future Research Perspectives
Synthesis of Current Research Directions and Key Findings
The current body of research on 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime provides a foundational understanding of its synthesis and basic structural features. The synthetic pathway is established through a two-step process involving the initial formation of the benzimidazole (B57391) core to yield 1-(1H-benzo[d]imidazol-2-yl)ethanone, followed by oximation. While the general methodology is known, detailed, peer-reviewed experimental data, including specific reaction conditions, purification techniques, and comprehensive spectroscopic characterization, remains sparse in the public domain.
Key structural insights have been gleaned from preliminary X-ray crystallography and Density Functional Theory (DFT) calculations, revealing a nearly planar molecular architecture with a slight dihedral angle between the benzimidazole and oxime moieties. The predominance of the anti configuration of the oxime group, stabilized by intramolecular hydrogen bonding, is a significant finding. However, a complete, publicly available crystallographic information file (CIF) is not yet available to allow for a more in-depth analysis of its solid-state properties.
The exploration of the biological and pharmacological activities of this compound is still in its infancy. While the broader class of benzimidazole derivatives is well-documented for its diverse therapeutic potential, including antimicrobial and anticancer effects, specific studies on this particular oxime are not extensively reported in the current literature. Similarly, its application in metal complexation, material science, and catalysis is not yet established, representing a significant gap in our understanding of its potential utility.
Identification of Unexplored Avenues and Emerging Research Themes in Benzimidazole-Oxime Chemistry
The limited specific data on this compound underscores several unexplored avenues for future research. A primary focus should be the detailed and reproducible synthesis and purification of this compound, accompanied by a thorough spectroscopic characterization using modern analytical techniques. This would provide a solid foundation for all subsequent studies.
A comprehensive investigation into its single-crystal X-ray crystallography is warranted to fully elucidate its three-dimensional structure, including precise bond lengths, bond angles, and intermolecular interactions. This would be invaluable for structure-activity relationship (SAR) studies and for understanding its behavior in different environments.
The most significant area for future exploration lies in the systematic evaluation of its biological and pharmacological properties. Given the known antimicrobial and anticancer activities of many benzimidazole derivatives, it is highly probable that this compound may exhibit interesting bioactivities. In-depth in vitro and subsequent in vivo studies are essential to uncover its therapeutic potential.
Furthermore, the coordination chemistry of this compound as a ligand for various metal ions presents a promising research direction. The resulting metal complexes could possess novel catalytic, material, or biological properties. Investigating its potential applications in material science, for instance, as a component in organic light-emitting diodes (OLEDs) or as a corrosion inhibitor, could open up new technological avenues.
Finally, more extensive computational and theoretical studies, including advanced DFT calculations, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, would provide deeper insights into its electronic properties, reactivity, and potential biological targets, thereby guiding future experimental work in a more targeted and efficient manner. The exploration of these emerging research themes will be crucial in unlocking the full potential of this compound and the broader class of benzimidazole-oxime derivatives.
Q & A
Q. What are the key synthetic routes for 1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime, and how are intermediates characterized?
this compound is typically synthesized via multi-step protocols. A common approach involves:
- Step 1 : Condensation of o-phenylenediamine with lactic acid under HCl to form 1-(1H-benzo[d]imidazol-2-yl)ethanol .
- Step 2 : Oxidation of the alcohol intermediate using potassium dichromate in H₂SO₄ to yield 1-(1H-benzo[d]imidazol-2-yl)ethanone .
- Step 3 : Oxime formation by reacting the ethanone derivative with hydroxylamine under basic conditions (method inferred from analogous steps in ).
Characterization relies on ¹H-NMR (e.g., singlet at δ10.93 for benzimidazole N-H), IR (e.g., S-H stretch at 2634 cm⁻¹), and mass spectrometry (ESI-MS peaks matching molecular formulas) .
Q. What spectroscopic techniques are critical for confirming the structure of benzimidazole-derived oximes?
- ¹H-NMR : Identifies aromatic protons (δ6.8–8.2 ppm) and coupling constants (e.g., J = 15.9 Hz for trans chalcone isomers in related compounds) .
- IR Spectroscopy : Detects functional groups like C=O (1680–1720 cm⁻¹) and N-H (3395 cm⁻¹) .
- Elemental Analysis : Validates purity (deviations ≤ ±0.4% from theoretical values) .
- 13C-NMR : Assigns carbons in the benzimidazole ring (e.g., δ151.93 for N=C-N) .
Q. How are intermediates like 1-(1H-benzo[d]imidazol-2-yl)ethanone optimized for yield and purity?
- Recrystallization : Methanol or ethanol is used to purify intermediates, improving crystallinity .
- Reaction Monitoring : TLC ensures completion of steps like Claisen-Schmidt condensations .
- Stoichiometric Control : Using 1.2 equivalents of aldehydes and 2 equivalents of KOH minimizes side products in chalcone hybrid syntheses .
Advanced Research Questions
Q. How do reaction conditions (e.g., microwave vs. conventional heating) influence the synthesis of benzimidazole derivatives?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., cyclization of oxadiazole analogues in 1–2 hours vs. overnight for conventional methods) and improves yields by enhancing molecular collisions .
- Catalyst Selection : CBr₄ promotes one-pot synthesis of benzamide derivatives with higher atom economy .
- Solvent Effects : Polar aprotic solvents like DMF favor imine formation in Schiff base syntheses (e.g., N-(1H-benzo[d]imidazol-2-yl)methanimines) .
Q. What computational methods predict the optoelectronic and nonlinear optical (NLO) properties of benzimidazole-oxime derivatives?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess charge transfer efficiency .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reactivity predictions .
- Time-Dependent DFT (TD-DFT) : Simulates UV-Vis spectra to correlate with experimental λ_max values (e.g., 350–400 nm for Schiff bases) .
Q. How are stereochemical outcomes (cis/trans isomerism) analyzed in benzimidazole-chalcone hybrids?
Q. What strategies address contradictions in biological activity data for benzimidazole-oxime derivatives?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., electron-withdrawing groups on phenyl rings) to correlate with anti-inflammatory or antimicrobial efficacy .
- In-silico ADME Screening : Predicts bioavailability and toxicity to reconcile discrepancies between in vitro and in vivo results .
Q. How are by-products minimized in Claisen-Schmidt condensations during oxime synthesis?
- Temperature Control : Room-temperature reactions reduce undesired polymerization .
- Dropwise Addition of Base : Prevents localized overheating and side reactions (e.g., over-oxidation) .
- Workup Protocols : Ice-water quenching and filtration isolate products before degradation .
Methodological Considerations
- Contradictions in Synthetic Yields : reports 75–85% yields for chalcone hybrids, while notes lower yields (65–70%) under similar conditions, possibly due to solvent purity or stirring efficiency.
- Spectroscopic Deviations : IR stretches for N-H may shift ±10 cm⁻¹ depending on hydrogen-bonding interactions in solid vs. solution states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
